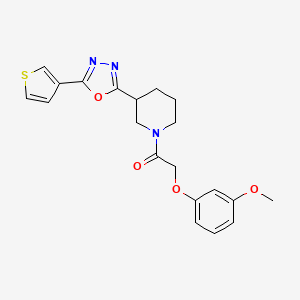

2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

This compound integrates multiple pharmacologically relevant structural motifs:

- Ethanone core: A common feature in kinase inhibitors and acetylcholinesterase modulators, facilitating hydrogen bonding with biological targets.

- 3-Methoxyphenoxy group: Enhances lipophilicity and influences metabolic stability compared to non-substituted aryl groups.

- Piperidine ring: Provides conformational flexibility and basicity, improving solubility and membrane permeability.

- 1,3,4-Oxadiazole-thiophen-3-yl moiety: The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance, while the thiophene contributes π-π stacking interactions in target binding .

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-25-16-5-2-6-17(10-16)26-12-18(24)23-8-3-4-14(11-23)19-21-22-20(27-19)15-7-9-28-13-15/h2,5-7,9-10,13-14H,3-4,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJNMJMPJOCZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₃₁H₃₃N₃O₄S

- Molecular Weight : 533.68 g/mol

The compound features several functional groups that contribute to its biological activity, including a methoxyphenoxy group, a thiophene moiety, and an oxadiazole ring.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures possess significant antimicrobial properties. The incorporation of the thiophene and oxadiazole groups is believed to enhance this activity by interfering with microbial cell wall synthesis or function.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. This is likely due to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the oxadiazole moiety has been linked to the inhibition of specific enzymes that are crucial for cancer cell metabolism.

- Interaction with Cellular Receptors : The piperidine structure may facilitate binding to various cellular receptors, potentially affecting signaling pathways related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Some studies have indicated that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of the compound. The results indicated that compounds containing the thiophene and oxadiazole rings exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating potent efficacy compared to standard antibiotics .

Study 2: Anticancer Activity

Research presented in Cancer Letters showed that the compound induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins after treatment with the compound .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Ethanone vs. Thione: The target compound’s ethanone group (vs. thione in derivatives) may enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes like PARP-1 .

Piperidine Positioning: Direct attachment of oxadiazole to piperidine (vs.

Thiophene vs.

Methoxy Substitution: The 3-methoxyphenoxy group increases lipophilicity (logP ~3.2, predicted) compared to unsubstituted analogs, balancing solubility and membrane penetration .

Pharmacological Potential and Limitations

- Anticancer Activity: The ethanone-piperidine-oxadiazole scaffold aligns with ’s anticancer derivatives, but the absence of a pyrimidinylthio group may alter mechanism-of-action .

- Metabolic Stability: The 3-methoxyphenoxy group may slow hepatic clearance compared to hydroxylated analogs, as observed in related compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3-Methoxyphenoxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring (using hydrazides and carboxylic acids) and coupling reactions to assemble the piperidine and thiophene moieties. Key conditions include:

- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres to minimize side reactions .

- Catalysts: Transition-metal catalysts (e.g., Pd-based) for cross-coupling steps to enhance selectivity .

- Temperature: Controlled heating (60–100°C) for cyclization and room temperature for coupling reactions .

- Purification: Column chromatography or recrystallization to isolate intermediates and final products .

Q. How can researchers structurally characterize this compound and validate its purity?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : To confirm the integration of aromatic protons (e.g., methoxyphenoxy and thiophene groups) and piperidine connectivity .

- HPLC : For assessing purity (>95% recommended for biological assays) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies can improve synthetic yield and scalability without compromising purity?

- Methodological Answer :

- Optimized catalysts : Use of phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction rates and reduce side products .

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) may improve cyclization efficiency compared to DMF .

- Automation : Continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature) in multi-step syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conflicting bioactivity data may arise from:

- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) can alter target binding. Compare activity across analogs with systematic modifications .

- Assay conditions : Validate protocols using standardized cell lines (e.g., HEK293 for receptor studies) and include positive/negative controls .

- Computational docking : Molecular dynamics simulations to predict binding affinities to targets like kinases or GPCRs, reconciling experimental discrepancies .

Q. What experimental designs are recommended for evaluating this compound’s pharmacological potential?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition assays (e.g., fluorescence-based) for oxadiazole-containing targets .

- Cell viability assays (MTT or ATP-luciferase) in cancer models .

- In vivo models :

- Pharmacokinetic (PK) studies in rodents to assess bioavailability and metabolic stability .

- Dose-response experiments with toxicity endpoints (e.g., liver enzyme levels) .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to improve aqueous compatibility .

Q. What computational tools can predict the compound’s metabolic stability and off-target effects?

- Methodological Answer :

- ADMET prediction software : SwissADME or ADMETlab to estimate metabolic pathways (e.g., CYP450-mediated oxidation) .

- Off-target screening : PASS Online or SEA database to identify potential interactions with non-target proteins .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for intermediates?

- Methodological Answer :

- 2D NMR : HSQC and HMBC experiments to resolve overlapping signals and confirm connectivity .

- Crystallography : Single-crystal X-ray diffraction for ambiguous intermediates .

Q. What are the key functional groups contributing to this compound’s bioactivity, and how can they be modified?

- Methodological Answer :

- Oxadiazole ring : Critical for hydrogen bonding with enzymatic targets. Replace with triazole to assess activity changes .

- Thiophene moiety : Modulate electronic effects via halogenation or methylation to enhance target affinity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Thermal shift assays (TSA) : Confirm target engagement by measuring protein melting temperature shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.